An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(Quinolin-4-YL)acetamide (also known as 4-acetamidoquinoline). While direct experimental data for some physical and spectral properties are not extensively reported in publicly accessible literature, this document consolidates available information and provides expert-driven predictions to aid researchers in its synthesis and characterization. Furthermore, we delve into the potential biological significance of this molecule by examining the well-established pharmacological profiles of the quinoline and acetamide scaffolds, positioning N-(Quinolin-4-YL)acetamide as a compound of interest for further investigation in drug discovery and development.
Introduction
N-(Quinolin-4-YL)acetamide, a derivative of the versatile 4-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational pharmacophore found in a wide array of therapeutic agents, most notably in antimalarial drugs like chloroquine and amodiaquine[1]. The mechanism of action of these 4-aminoquinoline drugs often involves interference with heme crystallization in the malaria parasite[1]. The introduction of an acetamide group at the 4-position modifies the electronic and steric properties of the parent amine, potentially influencing its biological activity and physicochemical characteristics. This guide serves as a technical resource for researchers, providing a detailed protocol for its synthesis, a thorough analysis of its structural features, and a discussion of its potential applications.
Chemical Properties and Structure
N-(Quinolin-4-YL)acetamide is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system where an acetamide group is attached to the C4 position.
Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | N-(Quinolin-4-YL)acetamide | - |
| Synonyms | 4-Acetamidoquinoline, 4-Acetylaminoquinoline | [2] |
| CAS Number | 32433-28-6 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Exact Mass | 186.07900 u | [2] |
Physicochemical Properties (Predicted and Experimental)
Direct experimental data for properties such as melting point and boiling point are not consistently available in the literature. Chemical supplier databases often list these as "N/A"[2]. However, computational predictions can provide useful estimates.
| Property | Value | Notes |
| Melting Point | Not available (experimental) | - |
| Boiling Point | Not available (experimental) | - |
| LogP | 1.615 | A measure of lipophilicity, indicating moderate membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 45.22 Ų | Suggests good potential for oral bioavailability.[2] |
Structural Representation
The chemical structure of N-(Quinolin-4-YL)acetamide is depicted below.
Caption: Chemical structure of N-(Quinolin-4-YL)acetamide.
Synthesis of N-(Quinolin-4-YL)acetamide
The most direct and common method for the synthesis of N-(Quinolin-4-YL)acetamide is the N-acetylation of 4-aminoquinoline. This reaction is typically carried out using acetic anhydride as the acetylating agent. The lone pair of electrons on the amino group of 4-aminoquinoline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
Reaction Scheme
Caption: Synthesis workflow for N-(Quinolin-4-YL)acetamide.
Experimental Protocol
This protocol is based on standard procedures for the acetylation of aromatic amines[3].
Materials:
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4-Aminoquinoline
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Ethanol
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Deionized water
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Stirring apparatus
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Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoquinoline (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid. If using an inert solvent, add a catalytic amount of pyridine.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoquinoline) is consumed.
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Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude N-(Quinolin-4-YL)acetamide and also hydrolyze any excess acetic anhydride.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step removes the acetic acid byproduct.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-(Quinolin-4-YL)acetamide as a crystalline solid[3].
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for N-(Quinolin-4-YL)acetamide, this section provides predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. This information is crucial for the structural confirmation of the synthesized product.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the amide proton, and the methyl protons of the acetyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH (amide) | 10.0 - 11.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| Quinoline-H2 | 8.7 - 8.9 | Doublet | deshielded due to the adjacent nitrogen. |
| Quinoline-H3 | 7.2 - 7.4 | Doublet | Coupled to H2. |
| Quinoline-H5, H8 | 8.0 - 8.3 | Doublets/Multiplets | Protons on the benzene part of the quinoline ring. |
| Quinoline-H6, H7 | 7.5 - 7.8 | Multiplets | Protons on the benzene part of the quinoline ring. |
| -CH₃ (acetyl) | 2.1 - 2.3 | Singlet | Characteristic signal for an acetyl methyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | 168 - 172 | Typical range for an amide carbonyl carbon. |
| Quinoline-C4 | 140 - 145 | Carbon bearing the acetamido group. |
| Quinoline-C2, C8a | 148 - 152 | Aromatic carbons adjacent to the nitrogen. |
| Other Quinoline Carbons | 115 - 135 | Aromatic carbons of the quinoline ring. |
| -CH₃ (acetyl) | 23 - 26 | Characteristic signal for an acetyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3350 | Medium to Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, -CH₃) | 2850 - 3000 | Weak to Medium |
| C=O Stretch (amide I band) | 1660 - 1690 | Strong |
| N-H Bend (amide II band) | 1510 - 1570 | Medium to Strong |
| C=C and C=N Stretches (aromatic) | 1400 - 1600 | Multiple bands, Medium to Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺˙): m/z = 186
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Expected [M+H]⁺ Peak: m/z = 187
-
Key Fragmentation Pathways: A prominent fragmentation would be the loss of the acetyl group (CH₃CO•, 43 u) or ketene (CH₂=C=O, 42 u) from the molecular ion, leading to a fragment ion corresponding to 4-aminoquinoline (m/z = 144).
Potential Biological Significance and Applications
While specific biological studies on N-(Quinolin-4-YL)acetamide are not extensively documented, the structural motifs present in the molecule suggest several avenues for investigation.
The 4-Aminoquinoline Scaffold in Drug Discovery
The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including:
-
Antimalarial Activity: As seen in chloroquine and amodiaquine, the 4-aminoquinoline moiety is crucial for activity against Plasmodium falciparum[4].
-
Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory effects on tumor cell proliferation[5][6].
-
Anti-inflammatory and Immunomodulatory Effects: The ability of 4-aminoquinolines to accumulate in lysosomes gives them immunomodulatory properties, which are exploited in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.
The Role of the Acetamide Group
The acetamide group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation of an amine can:
-
Alter solubility and lipophilicity.
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Affect metabolic stability.
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Influence binding interactions with biological targets through hydrogen bonding.
Future Research Directions
Given the established bioactivity of the 4-aminoquinoline scaffold, N-(Quinolin-4-YL)acetamide serves as an excellent starting point or intermediate for the development of novel therapeutic agents. Future research could focus on:
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Screening for Biological Activity: Evaluating the compound for antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.
-
Lead Optimization: Using N-(Quinolin-4-YL)acetamide as a scaffold for the synthesis of a library of derivatives with modifications on the quinoline ring or the acetamide group to explore structure-activity relationships (SAR).
-
Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.
Caption: Potential research avenues for N-(Quinolin-4-YL)acetamide.
Conclusion
N-(Quinolin-4-YL)acetamide is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This guide has provided a detailed framework for its synthesis and characterization, addressing the current gaps in publicly available experimental data with scientifically grounded predictions. For researchers and drug development professionals, N-(Quinolin-4-YL)acetamide represents a valuable building block and a promising candidate for further investigation in the quest for novel therapeutic agents.
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates - RSC Publishing. Royal Society of Chemistry. [Link]
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4-Aminoquinoline-chalcone/-N-acetylpyrazoline conjugates: Synthesis and antiplasmodial evaluation - PubMed. National Center for Biotechnology Information. [Link]
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